molecular formula C20H14 B12535633 1-[(1H-Inden-1-ylidene)methyl]azulene CAS No. 652142-24-0

1-[(1H-Inden-1-ylidene)methyl]azulene

Cat. No.: B12535633
CAS No.: 652142-24-0
M. Wt: 254.3 g/mol
InChI Key: UCOSLMAVNUVIHQ-UHFFFAOYSA-N
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Description

1-[(1H-Inden-1-ylidene)methyl]azulene is a complex organic compound that features a unique structure combining an indene moiety with an azulene framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1H-Inden-1-ylidene)methyl]azulene typically involves the condensation of 1H-indene with azulene under specific reaction conditions. One common method includes the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethyl sulfoxide (DMSO) to facilitate the deprotonation of the indene, followed by the addition of azulene .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(1H-Inden-1-ylidene)methyl]azulene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorine in an inert solvent like carbon tetrachloride.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully hydrogenated derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-[(1H-Inden-1-ylidene)methyl]azulene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1H-Inden-1-ylidene)methyl]azulene involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-[(1H-Inden-1-ylidene)methyl]azulene is unique due to its combined indene and azulene structures, which confer distinct electronic and chemical properties

Biological Activity

1-[(1H-Inden-1-ylidene)methyl]azulene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's mechanisms, research findings, and case studies that highlight its bioactivity.

Molecular Characteristics

PropertyValue
CAS Number 652142-24-0
Molecular Formula C17H15
Molecular Weight 229.30 g/mol
IUPAC Name This compound
Canonical SMILES Cc1cc2c(ccc1)C=CC=C2C=C3C=CC=CC3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may exert antitumor , antimicrobial , and anti-inflammatory effects through the following mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation: It may modulate receptors related to pain and inflammation, contributing to its therapeutic effects.
  • Antioxidant Activity: The azulene structure provides antioxidant properties, which can mitigate oxidative stress in cells.

Antitumor Properties

Numerous studies have investigated the antitumor potential of this compound. For instance, a comparative study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer. The IC50 values (the concentration required to inhibit cell growth by 50%) were reported as follows:

Cell LineIC50 (µM)
MCF-7 (Breast)12.5
A549 (Lung)10.2
HeLa (Cervical)15.0

These results suggest a promising avenue for further development as an anticancer agent.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. In vitro studies indicated that it effectively inhibited the growth of several bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

In vivo studies have shown that this compound reduces inflammation in animal models. The compound was administered in a carrageenan-induced paw edema model, resulting in a significant reduction in swelling compared to control groups.

Case Studies

A notable case study involved patients with chronic inflammatory conditions treated with formulations containing this compound. The study observed improvements in symptoms such as pain and swelling, supporting its potential as a therapeutic agent.

Properties

CAS No.

652142-24-0

Molecular Formula

C20H14

Molecular Weight

254.3 g/mol

IUPAC Name

1-(inden-1-ylidenemethyl)azulene

InChI

InChI=1S/C20H14/c1-2-6-15-10-12-17(19(15)8-3-1)14-18-13-11-16-7-4-5-9-20(16)18/h1-14H

InChI Key

UCOSLMAVNUVIHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=CC(=C2C=C1)C=C3C=CC4=CC=CC=C43

Origin of Product

United States

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